molecular formula C17H17NO3 B3964080 4-anilino-3-benzyl-4-oxobutanoic acid

4-anilino-3-benzyl-4-oxobutanoic acid

Cat. No. B3964080
M. Wt: 283.32 g/mol
InChI Key: NKTILEMBPYSAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-3-benzyl-4-oxobutanoic acid, also known as ABBA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. ABBA is a derivative of a natural compound called γ-lactam, which has been found to have anti-tumor and anti-inflammatory effects. The purpose of

Mechanism of Action

The mechanism of action of 4-anilino-3-benzyl-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been found to have antioxidant properties, which may contribute to its anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-anilino-3-benzyl-4-oxobutanoic acid has several advantages for lab experiments, including its stability and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-anilino-3-benzyl-4-oxobutanoic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents or immunotherapy for the treatment of cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic properties. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects, and has several advantages for lab experiments. While there are still many questions to be answered about the mechanism of action and potential therapeutic applications of this compound, research in this area holds great promise for the development of new treatments for cancer and other diseases.

Scientific Research Applications

4-anilino-3-benzyl-4-oxobutanoic acid has been extensively studied in scientific research for its potential therapeutic properties. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

4-anilino-3-benzyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(20)12-14(11-13-7-3-1-4-8-13)17(21)18-15-9-5-2-6-10-15/h1-10,14H,11-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTILEMBPYSAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.